Istradefylline
Übersicht
Beschreibung
Istradefylline is used with levodopa and carbidopa to treat adults with Parkinson’s disease who are having “off” episodes . It is a potent and selective adenosine A2A receptor antagonist .
Synthesis Analysis
The synthesis process of Istradefylline involves several steps, including the preparation of compound I from 1,3-diethylformamide and cyanoacetic acid in acetic anhydride, followed by several reactions to obtain Istradefylline . A study reported three kinds of crystal forms of Istradefylline prepared from ethanol (form I), methanol (form II), and acetonitrile (form III) .Molecular Structure Analysis
Istradefylline belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . Three kinds of crystal forms of Istradefylline were reported .Chemical Reactions Analysis
An impurity in the Istradefylline intermediate A1 was identified by high performance liquid chromatography (HPLC); it was separated by preparative HPLC and further characterized .Physical And Chemical Properties Analysis
Three kinds of crystal forms of Istradefylline were characterized and made into tablets for dissolution testing. Both the solubility and the dissolution rates were also determined .Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Treatment
- Application Summary : Istradefylline is used as an adjunct to levodopa/carbidopa in the treatment of Parkinson’s disease . It helps to improve the “off” periods when the effect of other medicines for Parkinson’s disease starts to wear off.
- Methods of Application : Istradefylline is administered orally. The dosage is determined by the healthcare provider based on the patient’s condition and response to treatment .
- Results or Outcomes : Istradefylline has been shown to reduce the duration of “off” periods and improve motor function in patients with Parkinson’s disease .
Adverse Event Analysis
- Application Summary : Istradefylline has been used in the analysis of post-market adverse events .
- Methods of Application : Data from the FAERS database was extracted and various signal quantification techniques such as ROR, PRR, BCPNN, and MGPS were used to calculate and evaluate the association between Istradefylline and specific adverse events .
- Results or Outcomes : The study unearthed 25 System Organ Class (SOC) adverse event signals and 82 potential preferred terms (PTs) related to Istradefylline .
Crystal Form Study
- Application Summary : The crystal form of Istradefylline, which is an important factor in the efficacy of the drug, has been studied .
- Methods of Application : The study of crystal forms involves various techniques such as X-ray crystallography .
- Results or Outcomes : The results of these studies can influence the drug formulation process and ultimately the bioavailability of the drug .
Adverse Event Real-World Study
- Application Summary : Istradefylline has been used in real-world studies to analyze adverse events .
- Methods of Application : Large-scale data from the FAERS database was extracted and various signal quantification techniques were used to evaluate the association between Istradefylline and specific adverse events .
- Results or Outcomes : The study unearthed new adverse events during Istradefylline treatment, including reports of Parkinsonism hyperpyrexia syndrome, Compulsions, Deep brain stimulation, and Freezing phenomenon .
Levodopa Sparing Strategy
- Application Summary : Istradefylline has been studied as a potential ‘levodopa sparing’ strategy in early Parkinson’s disease .
- Methods of Application : This involves administering Istradefylline in combination with low or threshold doses of levodopa .
- Results or Outcomes : In animal models, a more robust effect of Istradefylline in improving motor function is produced when combined with low or threshold doses of levodopa rather than with high doses .
Design and Synthesis of Novel Compounds
- Application Summary : The structure of Istradefylline has been used as a basis for the design and synthesis of novel compounds .
- Methods of Application : This involves maintaining the skeleton of adenine based on bioisosterism .
- Results or Outcomes : Two series containing a total of 17 novel compounds were designed and synthesized .
Adenosine Receptor Antagonist
- Application Summary : Istradefylline, as an adenosine receptor antagonist, has demonstrated potential therapeutic value in Parkinson’s disease treatment .
- Methods of Application : This involves administering Istradefylline as an adjunct to Levodopa/Carbidopa .
- Results or Outcomes : There is consensus that a more robust effect of Istradefylline in improving motor function is produced when combined with low or threshold doses of levodopa rather than with high doses that produce maximal dopaminergic improvement .
Real-World Data Analysis
- Application Summary : Istradefylline has been used in real-world data analysis to study adverse events .
- Methods of Application : Large-scale data from the FAERS database was extracted and various signal quantification techniques were used to evaluate the association between Istradefylline and specific adverse events .
- Results or Outcomes : The analysis revealed new adverse events during Istradefylline treatment, including reports of Parkinsonism hyperpyrexia syndrome, Compulsions, Deep brain stimulation, and Freezing phenomenon .
Design and Synthesis of Novel Compounds
- Application Summary : The structure of Istradefylline has been used as a basis for the design and synthesis of novel compounds .
- Methods of Application : This involves maintaining the skeleton of adenine based on bioisosterism .
- Results or Outcomes : Two series containing a total of 17 novel compounds were designed and synthesized .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRBWUUXZMOPW-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057652 | |
Record name | Istradefylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5µg/mL | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Istradefylline is a selective adenosine A2A receptor inhibitor. These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson's disease, and is also significantly involved in motor control. A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. The GABAergic action of this pathway is thereby reduced. Istradefylline has 56 times the affinity for A2A receptors than A1 receptors. | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Istradefylline | |
CAS RN |
155270-99-8 | |
Record name | Istradefylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Istradefylline [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Istradefylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Istradefylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISTRADEFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-193 | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.